REACTION_CXSMILES
|
[K].[C:2]([C:4](=[N:8][OH:9])[C:5]([NH2:7])=[O:6])#[N:3].C1(C)C=CC(S(O[CH2:20][CH2:21][N:22]2[CH:26]=[N:25][CH:24]=[N:23]2)(=O)=O)=CC=1>C(#N)C>[C:2]([C:4](=[N:8][O:9][CH2:20][CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)[C:5]([NH2:7])=[O:6])#[N:3] |^1:0|
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)N)=NO
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCN1N=CN=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid product is separated off
|
Type
|
CUSTOM
|
Details
|
the acetonitrile solution is evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)N)=NOCCN1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |